molecular formula C22H19FN4O3 B4193419 N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide

N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide

Cat. No. B4193419
M. Wt: 406.4 g/mol
InChI Key: CRDLRALNYVFOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide, also known as PFI-2, is a small molecule inhibitor that targets the histone lysine demethylase enzyme, KDM6A. PFI-2 is a potent and selective inhibitor of KDM6A, which has been shown to play a crucial role in the development of various cancers, including breast, lung, and prostate cancer.

Mechanism of Action

N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide is a selective inhibitor of KDM6A, which is a histone lysine demethylase enzyme that plays a crucial role in the development of various cancers. KDM6A is responsible for the removal of the H3K27me3 histone mark, which is associated with the activation of tumor suppressor genes. The inhibition of KDM6A by this compound results in the accumulation of the H3K27me3 histone mark, which leads to the silencing of tumor suppressor genes and the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects in preclinical models of breast, lung, and prostate cancer. The inhibition of KDM6A by this compound results in the accumulation of the H3K27me3 histone mark, which leads to the silencing of tumor suppressor genes and the inhibition of cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide has several advantages for lab experiments, including its high potency and selectivity for KDM6A, which allows for the specific inhibition of this enzyme. This compound has also been shown to be effective in preclinical models of breast, lung, and prostate cancer, which makes it a promising therapeutic agent for the treatment of these cancers. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide, including the development of more potent and selective inhibitors of KDM6A, the exploration of its potential use in combination with other therapeutic agents, and the investigation of its safety and efficacy in clinical trials. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound in humans, as well as its potential use in the treatment of other types of cancer.

Scientific Research Applications

N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various cancers. The inhibition of KDM6A by this compound results in the accumulation of the H3K27me3 histone mark, which is associated with the silencing of tumor suppressor genes. This leads to the inhibition of cancer cell growth and proliferation. This compound has been shown to be effective in preclinical models of breast, lung, and prostate cancer.

properties

IUPAC Name

N-[2-[5-[(4-fluorobenzoyl)amino]-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-27-18-9-8-16(25-21(28)14-4-6-15(23)7-5-14)13-17(18)26-20(27)10-11-24-22(29)19-3-2-12-30-19/h2-9,12-13H,10-11H2,1H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDLRALNYVFOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N=C1CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide
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N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide
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N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide
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N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide

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